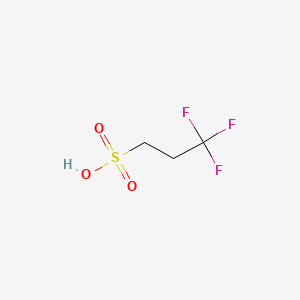
3,3,3-Trifluoropropane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoropropane-1-sulfonic acid is a polymer known for its unique chemical structure and properties. It is characterized by the presence of difluoromethylene units and a sulfoethyl group, which contribute to its distinct chemical behavior. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropane-1-sulfonic acid typically involves the polymerization of difluoromethylene monomers in the presence of a sulfoethyl group. The reaction conditions often include specific temperatures and pressures to ensure the proper formation of the polymer chain. Catalysts may also be used to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of monomers and catalysts into the reactor, where the polymerization occurs. The resulting polymer is then purified and processed into the desired form for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced forms of the polymer.
Substitution: The sulfoethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized forms of the polymer, while substitution reactions can yield polymers with different functional groups.
Scientific Research Applications
3,3,3-Trifluoropropane-1-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a component in the synthesis of other compounds.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research is being conducted on the potential medical applications of this compound, including its use in drug delivery systems.
Industry: The polymer is used in industrial applications such as coatings, adhesives, and sealants due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfoethyl group plays a crucial role in its reactivity, allowing it to participate in different chemical reactions. The polymer’s structure enables it to interact with other molecules, leading to various effects depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoropropane-1-sulfonic acid can be compared with other fluorinated polymers such as Poly(tetrafluoroethylene) and Poly(vinylidene fluoride).
- These compounds share some similarities in their chemical structure and properties but differ in their specific functional groups and applications.
Uniqueness
- The presence of the sulfoethyl group in this compound distinguishes it from other fluorinated polymers.
- This unique functional group imparts specific reactivity and stability to the polymer, making it suitable for a wide range of applications.
Properties
IUPAC Name |
3,3,3-trifluoropropane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O3S/c4-3(5,6)1-2-10(7,8)9/h1-2H2,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPFLKWPESVZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80010-37-3 |
Source


|
| Details | Compound: Poly(difluoromethylene), α-fluoro-ω-(2-sulfoethyl)- | |
| Record name | Poly(difluoromethylene), α-fluoro-ω-(2-sulfoethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80010-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
178.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80010-37-3 |
Source


|
| Record name | Poly(difluoromethylene), .alpha.-fluoro-.omega.-(2-sulfoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
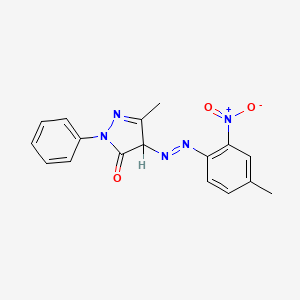
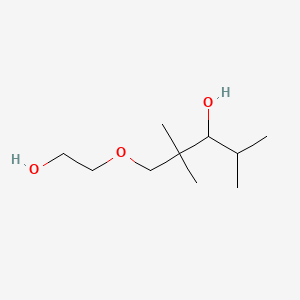
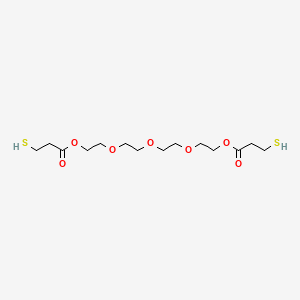
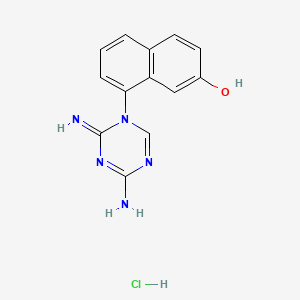
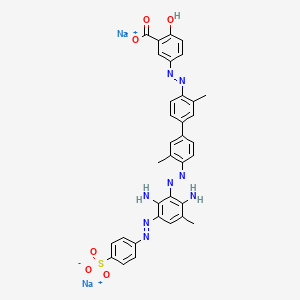
![3-Thiazolidineacetic acid, 5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B1616186.png)
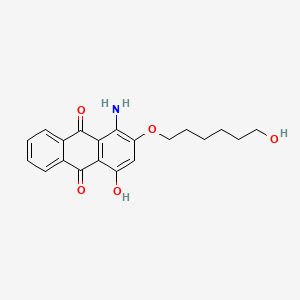
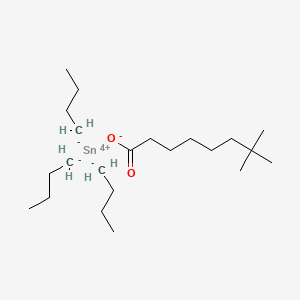
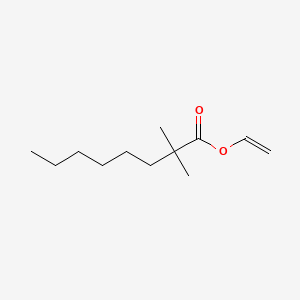




![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium](/img/structure/B1616199.png)
